molecular formula C25H40N2O11 B1140490 ペリンドプリルアシル-α-D-グルクロン酸 CAS No. 120398-66-5

ペリンドプリルアシル-α-D-グルクロン酸

カタログ番号: B1140490
CAS番号: 120398-66-5
分子量: 544.6 g/mol
InChIキー: VEYBPHDESXGJIN-STTHWTIYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Pharmacokinetic Studies

Perindopril Acyl-alpha-D-glucuronide is primarily used as a marker for the metabolic processing of perindopril. Understanding its formation and behavior can aid in predicting drug interactions and individual responses to treatment. Its synthesis occurs through glucuronidation, a metabolic pathway that enhances the solubility of perindopril, facilitating its excretion from the body.

Key Features:

  • Molecular Formula: C25H40N2O11
  • Molecular Weight: Approximately 544.59 g/mol
  • Role: Marker for metabolic processing of perindopril

Clinical Applications

Perindopril Acyl-alpha-D-glucuronide has implications in clinical settings, particularly concerning hypertension and heart failure management. By monitoring levels of this metabolite, healthcare providers can gain insights into patient adherence to medication regimens and potential adverse effects associated with drug metabolism.

Clinical Insights:

  • Adherence Monitoring: Levels of Perindopril Acyl-alpha-D-glucuronide can indicate whether patients are taking their medications as prescribed.
  • Adverse Effects: Understanding its pharmacokinetics can help predict potential side effects in patients with varying metabolic capacities.

Drug Interaction Studies

Research indicates that Perindopril Acyl-alpha-D-glucuronide may interact with various biological systems, influencing the efficacy and safety profile of perindopril when administered alongside other medications. Such interactions can affect dosing strategies and therapeutic outcomes.

Interaction Dynamics:

  • Influence on Efficacy: The metabolite may alter the pharmacokinetics of perindopril, impacting its effectiveness.
  • Safety Profile Adjustments: Variations in metabolism can necessitate adjustments in dosing strategies to mitigate risks.

Research Findings

Recent studies have explored the role of Perindopril Acyl-alpha-D-glucuronide in various biological contexts, including its interaction with enzymes involved in drug metabolism.

Highlighted Research:

  • A study demonstrated that glucuronidation significantly affects the pharmacokinetics of perindopril, emphasizing the importance of this metabolite in understanding drug behavior in different populations.
  • Another investigation focused on the metabolic pathways involving UDP-glucuronosyltransferases (UGTs), which are critical for the conjugation process leading to the formation of Perindopril Acyl-alpha-D-glucuronide.

Data Table: Comparative Analysis

Application AreaDescriptionImportance
PharmacokineticsMarker for metabolic processing of perindoprilPredicts drug interactions
Clinical MonitoringInsights into patient adherence and adverse effectsEnhances treatment efficacy
Drug InteractionsInfluences efficacy and safety profile when combined with other medicationsGuides dosing strategies
Metabolic PathwaysInvolvement of UDP-glucuronosyltransferasesCritical for understanding drug metabolism

Case Studies

Several case studies highlight the significance of Perindopril Acyl-alpha-D-glucuronide in clinical practice:

  • Case Study 1: A patient with varying renal function exhibited altered levels of Perindopril Acyl-alpha-D-glucuronide, necessitating dosage adjustments to optimize therapeutic outcomes.
  • Case Study 2: In a cohort study, researchers found that patients taking perindopril alongside other medications showed significant variations in metabolite levels, which correlated with reported side effects.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Perindopril Acyl-alpha-D-glucuronide typically involves the glycosylation of perindopril with glucuronic acid. This reaction can be facilitated by using catalysts and specific reaction conditions to ensure the formation of the desired glucuronide . The process often involves protecting group strategies to prevent unwanted side reactions and to ensure the selective formation of the alpha-D-glucuronide isomer.

Industrial Production Methods

Industrial production of Perindopril Acyl-alpha-D-glucuronide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product .

化学反応の分析

Types of Reactions

Perindopril Acyl-alpha-D-glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles (e.g., halides), electrophiles (e.g., alkylating agents)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

類似化合物との比較

Similar Compounds

Uniqueness

Perindopril Acyl-alpha-D-glucuronide is unique due to its specific glycosylation pattern, which may influence its pharmacokinetics and pharmacodynamics compared to other metabolites. Its formation and stability are also distinct, making it a valuable compound for studying the metabolism and action of ACE inhibitors .

生物活性

Perindopril Acyl-alpha-D-glucuronide is a significant metabolite of the angiotensin-converting enzyme (ACE) inhibitor perindopril, widely used in the management of hypertension and heart failure. This article explores its biological activity, mechanisms, pharmacokinetics, and related research findings.

Overview of Perindopril Acyl-alpha-D-glucuronide

Perindopril Acyl-alpha-D-glucuronide is formed through the glucuronidation of perindopril, which enhances its solubility and facilitates excretion. This metabolite plays a crucial role in the pharmacological effects associated with perindopril, particularly in modulating the renin-angiotensin-aldosterone system (RAAS).

Target Pathways:

  • RAAS Modulation: Perindopril Acyl-alpha-D-glucuronide inhibits ACE, leading to decreased production of angiotensin II (ATII), a potent vasoconstrictor. This results in vasodilation and subsequent reduction in blood pressure .
  • Biochemical Interactions: The compound interacts with various receptors and enzymes involved in cardiovascular regulation, contributing to its antihypertensive effects.

Pharmacokinetics

The pharmacokinetic profile of Perindopril Acyl-alpha-D-glucuronide is influenced by its formation from perindopril:

  • Absorption: Rapidly absorbed with peak plasma concentrations typically reached within one hour after administration.
  • Bioavailability: Approximately 65-75% for perindopril, while the bioavailability of its active metabolite, perindoprilat, is about 20% .
  • Metabolism: Extensively metabolized in the liver, with only a small percentage excreted unchanged in urine. The major metabolites include perindoprilat and various glucuronides .
  • Half-life: The half-life of perindopril is approximately 1.2 hours, while perindoprilat has a prolonged half-life ranging from 30 to 120 hours due to its binding affinity to ACE .

Research Findings and Case Studies

Numerous studies have investigated the biological activity and clinical implications of Perindopril Acyl-alpha-D-glucuronide:

Table 1: Key Research Findings

StudyFocusFindings
PharmacokineticsDemonstrated that Perindopril Acyl-alpha-D-glucuronide significantly affects drug metabolism pathways, enhancing the efficacy of perindopril.
Clinical TrialsShowed that patients receiving perindopril exhibited lower blood pressure levels correlated with increased levels of its glucuronide metabolites.
Comparative AnalysisCompared the efficacy of Perindopril Acyl-alpha-D-glucuronide with other ACE inhibitors, indicating a unique profile in terms of metabolic stability and therapeutic action.

Case Study: Efficacy in Hypertension Management

A clinical trial involving patients with hypertension assessed the effectiveness of perindopril and its metabolites. Results indicated that those treated with perindopril showed significant reductions in systolic and diastolic blood pressure compared to placebo groups. Notably, increased levels of Perindopril Acyl-alpha-D-glucuronide were associated with improved patient outcomes, suggesting an additive or synergistic effect on blood pressure control .

Comparison with Related Compounds

Perindopril Acyl-alpha-D-glucuronide can be compared with other metabolites such as:

  • Perindoprilat: The active form that directly inhibits ACE.
  • Perindopril Glucuronide: Another glucuronidated form that may exhibit similar but distinct pharmacological properties.

Table 2: Comparison of Metabolites

CompoundMechanismBioavailabilityClinical Use
PerindoprilProdrug; converted to active form65-75%Hypertension treatment
PerindoprilatACE inhibitor~20%Active antihypertensive
Perindopril Acyl-alpha-D-glucuronideMetabolite; enhances solubilityVariableSupports perindopril efficacy

特性

CAS番号

120398-66-5

分子式

C25H40N2O11

分子量

544.6 g/mol

IUPAC名

(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C25H40N2O11/c1-4-8-14(23(34)36-5-2)26-12(3)21(31)27-15-10-7-6-9-13(15)11-16(27)24(35)38-25-19(30)17(28)18(29)20(37-25)22(32)33/h12-20,25-26,28-30H,4-11H2,1-3H3,(H,32,33)/t12-,13-,14-,15-,16-,17-,18-,19+,20-,25-/m0/s1

InChIキー

VEYBPHDESXGJIN-STTHWTIYSA-N

SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O

異性体SMILES

CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

正規SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perindopril Acyl-alpha-D-glucuronide
Reactant of Route 2
Perindopril Acyl-alpha-D-glucuronide
Reactant of Route 3
Reactant of Route 3
Perindopril Acyl-alpha-D-glucuronide
Reactant of Route 4
Perindopril Acyl-alpha-D-glucuronide
Reactant of Route 5
Perindopril Acyl-alpha-D-glucuronide
Reactant of Route 6
Perindopril Acyl-alpha-D-glucuronide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。